3,4-dimethyl-N-(pyridin-4-yl)benzamide
Description
3,4-Dimethyl-N-(pyridin-4-yl)benzamide is a benzamide derivative featuring a pyridin-4-ylamine group attached to a 3,4-dimethyl-substituted benzoyl moiety. The compound’s molecular formula (inferred as C₁₄H₁₄N₂O) suggests moderate lipophilicity, influenced by the methyl groups and pyridine ring. Such compounds are often explored in medicinal chemistry for kinase inhibition or receptor targeting due to the pyridine moiety’s role in hydrogen bonding and aromatic interactions .
Properties
IUPAC Name |
3,4-dimethyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-4-12(9-11(10)2)14(17)16-13-5-7-15-8-6-13/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRFLGDVPLOMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The 3,4-dimethyl substituents in the target compound likely increase lipophilicity compared to halogenated analogues (e.g., 2,6-dichloro derivative ), as methyl groups are less polar than chlorine. However, the XLogP3 of 3.4 for the 3-methyl analogue suggests the target compound may have similar or slightly lower logP due to fewer aromatic rings.
- Solubility : Halogenated derivatives (e.g., 2,6-dichloro in ) may exhibit reduced aqueous solubility compared to methylated compounds, though steric bulk from dimethyl groups could also limit solubility .
- Thermal Stability : Fluorinated benzamides (e.g., ’s compound with MP 175–178°C ) often display higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas methylated analogues may have lower melting points.
Structural Diversity and Pharmacophore Relevance
- Pyridine vs. Pyrimidine : Compounds in and 2 incorporate pyrimidine or pyrazole rings alongside benzamide, enabling π-π stacking and additional hydrogen bonds. The target compound’s simpler pyridin-4-yl group may limit binding versatility but improve synthetic accessibility.
- Methyl vs. However, methyl groups could enhance membrane permeability in cellular assays .
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